2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a synthetic organic compound that belongs to the thiazolidine class It is characterized by a thiazolidine ring, a benzylidene group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of thiazolidine-2,4-dione with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene derivative. The reaction mixture is then acidified to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, while the thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
- 2-[(5Z)-5-(4-methoxycarbonylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
Uniqueness
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzylidene group and the thiazolidine ring allows for diverse reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H11NO4S |
---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C13H11NO4S/c1-8(12(16)17)14-11(15)10(19-13(14)18)7-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)/b10-7- |
InChI Key |
UPDOIDZVEJYGMU-YFHOEESVSA-N |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2)/SC1=O |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2)SC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.